molecular formula C6H9NO3S B8279022 (1-Cyanocyclopropyl)methyl methanesulfonate

(1-Cyanocyclopropyl)methyl methanesulfonate

Cat. No. B8279022
M. Wt: 175.21 g/mol
InChI Key: QCIKJNCYPRDVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyanocyclopropyl)methyl methanesulfonate is a useful research compound. Its molecular formula is C6H9NO3S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyanocyclopropyl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyanocyclopropyl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Cyanocyclopropyl)methyl methanesulfonate

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

(1-cyanocyclopropyl)methyl methanesulfonate

InChI

InChI=1S/C6H9NO3S/c1-11(8,9)10-5-6(4-7)2-3-6/h2-3,5H2,1H3

InChI Key

QCIKJNCYPRDVQN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1(CC1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-cyanocycloprop-1-ylmethanol (4.31 g, 44.4 mmol), obtained as in the proceeding paragraph, triethylamine (9.04 mL, 64.8 mmol) and methylene chloride (78 mL) was cooled under argon to between 0° and 5° C. and methanesulfonyl chloride (4.67 mL, 59.9 mmol) was added slowly. The mixture was cooled 3 hours with stirring at 0° to 5° C., then diluted with water and extracted with methylene chloride. The extract was washed with 5% sodium bicarbonate, dried (MgSO4) and concentrated to dryness to give 1-cyano-cycloprop-1-ylmethyl methanesulfonate.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
9.04 mL
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
4.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred mixture of 1-(hydroxymethyl)cyclopropanecarbonitrile (24.30 mmol, 2.36 g) in dichloromethane (30 mL) was treated with triethylamine (48.6 mmol, 6.83 mL, 4.92 g) and portionwise with methanesulfonyl chloride (31.6 mmol, 2.445 mL, 3.62 g) keeping the reaction mixture at 0° C. The solution was allowed to stir for 1 hour then diluted with saturated sodium hydrogencarbonate and extracted with 10% methanol/dichloromethane (×3). The organic layers were combined and concentrated under reduced pressure to give the intermediate (1-cyanocyclopropyl)methyl methanesulfonate (3.77 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.83 mL
Type
reactant
Reaction Step Two
Quantity
2.445 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

At r.t. to a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (0.41 g, 4.2 mmol) in methylene chloride (10 mL) was added methanesulfonyl chloride (490 uL, 6.3 mmol), followed by triethylamine (1.5 mL, 10.0 mmol) and 4-dimethylaminopyridine (18 mg, 0.15 mmol). The mixture was stirred at r.t. for 3 h. It was diluted with methylene chloride, washed with water and brine, dried over Na2SO4. After filtration the filtrate was concentrated to yield the crude product which was used in the next step reaction without further purification.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
490 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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